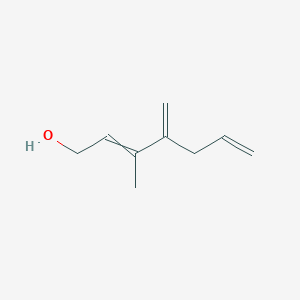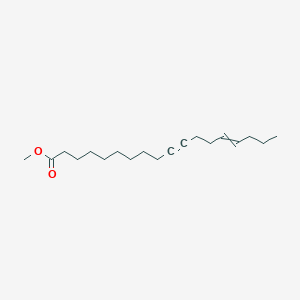
Methyl octadec-14-en-10-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadec-14-en-10-ynoate is an organic compound with the molecular formula C19H32O2 It is a type of fatty acid ester that contains both a double bond and a triple bond in its long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-14-en-10-ynoate can be synthesized through various organic reactions. One common method involves the esterification of octadec-14-en-10-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of biocatalysts, such as lipases, can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-14-en-10-ynoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxo and hydroxy derivatives of this compound.
Reduction: Methyl octadec-14-en-10-enoate or methyl octadecanoate, depending on the extent of reduction.
Substitution: Various substituted esters, depending on the nucleophile used.
Scientific Research Applications
Methyl octadec-14-en-10-ynoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of acetylenic fatty esters and their derivatives.
Biology: The compound’s unique structure makes it a valuable tool for investigating the biological activity of fatty acid esters and their role in cellular processes.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including lubricants, surfactants, and polymers.
Mechanism of Action
The mechanism by which methyl octadec-14-en-10-ynoate exerts its effects depends on the specific context of its application. In chemical reactions, the presence of both a double bond and a triple bond in its structure allows for diverse reactivity, enabling the formation of various products. In biological systems, the compound may interact with enzymes and other molecular targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
Methyl octadec-14-en-10-ynoate can be compared with other similar compounds, such as:
Methyl octadec-6,9-dien-12-ynoate: This compound contains two double bonds and one triple bond, making it structurally similar but with different reactivity and applications.
Methyl octadec-9-ynoate: This compound has a single triple bond and is used in similar research contexts but with distinct chemical properties.
Properties
CAS No. |
62204-02-8 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-14-en-10-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h5-6H,3-4,7-8,11-18H2,1-2H3 |
InChI Key |
ZKIKOGSBADPVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCC#CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B14559953.png)
![4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine](/img/structure/B14559956.png)
![3,3'-[Butane-1,4-diylbis(oxy)]dibenzonitrile](/img/structure/B14559963.png)
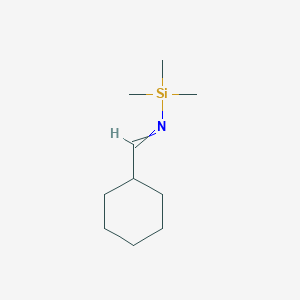
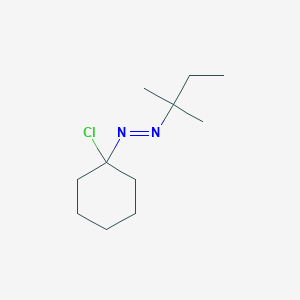
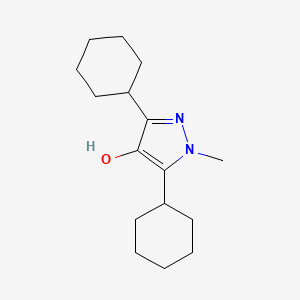
![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)
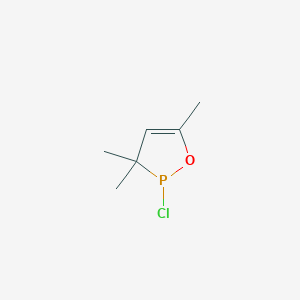
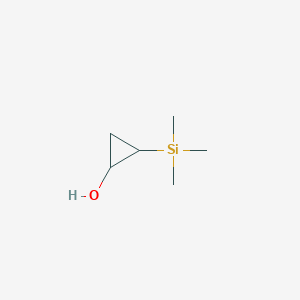

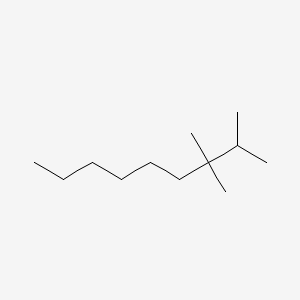
![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
